4-[(4-ethylcyclohexyl)amino]cyclohexanol is an organic compound that belongs to the class of cyclohexanol derivatives, specifically featuring an ethyl-substituted amino group. This compound is significant in medicinal chemistry due to its potential applications in pharmaceuticals. The molecular formula for 4-[(4-ethylcyclohexyl)amino]cyclohexanol is CHN, indicating it contains carbon, hydrogen, and nitrogen atoms.
This compound is classified as an amino alcohol, which are compounds containing both an amino group and a hydroxyl group. Amino alcohols are often used as intermediates in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting the central nervous system and cardiovascular diseases. The structural classification places this compound within the broader category of cyclohexanol derivatives, which are known for their cyclic structure and diverse chemical reactivity.
The synthesis of 4-[(4-ethylcyclohexyl)amino]cyclohexanol can be achieved through several methods:
The molecular structure of 4-[(4-ethylcyclohexyl)amino]cyclohexanol features a cyclohexane ring with an ethyl group attached to one nitrogen atom of the amino group. The hydroxyl group (-OH) is positioned on the cyclohexanol moiety. The compound's three-dimensional conformation allows for various interactions, making it a versatile building block in organic synthesis.
Key structural data includes:
4-[(4-ethylcyclohexyl)amino]cyclohexanol can undergo various chemical reactions typical of amino alcohols:
These reactions can be facilitated under mild conditions using catalysts such as acid or base catalysts depending on the reaction type .
The mechanism of action for 4-[(4-ethylcyclohexyl)amino]cyclohexanol primarily relates to its role as a pharmacophore in drug design. As an amino alcohol, it may interact with biological targets such as receptors or enzymes through hydrogen bonding and hydrophobic interactions due to its cyclic structure and functional groups.
In therapeutic contexts, compounds like this one may modulate neurotransmitter activity or influence metabolic pathways, contributing to their efficacy in treating conditions such as anxiety or hypertension.
The physical properties of 4-[(4-ethylcyclohexyl)amino]cyclohexanol include:
Chemical properties include:
Data from related compounds suggest that it exhibits moderate volatility and low toxicity profiles, making it suitable for pharmaceutical applications .
4-[(4-ethylcyclohexyl)amino]cyclohexanol finds applications primarily in medicinal chemistry:
Reductive amination offers a precise route for constructing the tertiary amine bond in 4-[(4-ethylcyclohexyl)amino]cyclohexanol. This one-pot method condenses 4-aminocyclohexanol with 4-ethylcyclohexanone under reducing conditions. Sodium cyanoborohydride (NaBH₃CN) proves superior to NaBH₄ in polar protic solvents like methanol, achieving >85% yield by selectively reducing the transient imine intermediate while tolerating the pre-existing amine and alcohol functionalities [5]. Catalytic approaches using Cu/SBA-15 (5 wt% Cu) under hydrogen pressure (0.1 MPa) at 250°C demonstrate feasibility for analogous cyclohexanol/ketone systems, though competitive side reactions like N-cyclohexylcyclohexanimine formation can limit selectivity to ~36% [2].
Table 1: Reductive Amination Optimization Parameters
Reducing Agent/Catalyst | Solvent | Temp (°C) | Yield/Selectivity | Key Advantage |
---|---|---|---|---|
NaBH₃CN | Methanol | 25 | >85% yield | Chemoselectivity, mild conditions |
Cu/SBA-15 (5 wt%) | Vapor phase | 250 | ~36% selectivity | Heterogeneous, recyclable |
Pd/SBA-16 | Toluene | 80 | >90% yield* | High activity for bulky ketones |
Trans-diastereoselectivity is achievable through a Wittig-derived β-enaminoketone intermediate. 4-Aminocyclohexanone undergoes condensation with ethylvinylketone in toluene under reflux, forming a β-enaminone. Subsequent stereoselective reduction using L-Selectride® (lithium tri-sec-butylborohydride) in THF at −78°C delivers the trans-1,4-disubstituted product with >15:1 diastereomeric ratio (dr). This high selectivity arises from the reagent’s steric bias, favoring equatorial hydride delivery to the β-enaminone’s conjugated system [1] [4]. Samarium diiodide (SmI₂)-mediated eliminations in analogous systems (e.g., O-acetyl-1,1-dihaloalkan-2-ols) further demonstrate the potential for high (Z)-selectivity (>95%) in forming disubstituted cyclohexyl vinyl ketone precursors under mild conditions [8].
Introducing the 4-ethylcyclohexyl group relies on catalytic hydrogenation strategies. Ethylbenzene derivatives undergo hydrogenation using noble metal catalysts (e.g., Pt, Pd) or non-noble alternatives like NiCu/Al₂O₃ under moderate H₂ pressure (1–5 MPa). PtPd bimetallic systems supported on mesoporous aluminosilicates (e.g., Al-HMS) demonstrate enhanced activity and selectivity for alkylcyclohexane formation due to synergistic metal effects and optimized diffusion within mesochannels [7]. Crucially, hydrogenation proceeds via syn-addition across the alkene, necessitating careful catalyst selection (e.g., Pd/C in ethanol at 50°C) to control stereochemistry when using substituted precursors [3]. Trans-4-aminocyclohexanol—a key building block—is itself accessible via hydrogenation of 4-aminophenol over Ru/mSiO₂ catalysts, achieving high trans-selectivity (>90%) under optimized pressure/temperature [9].
Table 2: Hydrogenation Catalysts for Key Intermediates
Substrate | Catalyst | Conditions | Outcome | Application Relevance |
---|---|---|---|---|
Ethylbenzene | PtPd/Al-HMS | 200°C, 5 MPa H₂ | Ethylcyclohexane (High yield) | Ethylcyclohexyl precursor |
4-Aminophenol | Ru/mSiO₂ | 100°C, 3 MPa H₂ | trans-4-Aminocyclohexanol (>90%) | Amine component |
Unsaturated ketone | Pd/C | 50°C, 0.5 MPa H₂, EtOH | Stereocontrolled saturation | Precursor refinement |
Solvent polarity and reaction temperature critically impact both reductive amination efficiency and diastereoselectivity. Non-polar solvents like toluene or methyl tert-butyl ether (MTBE) enhance diastereoselectivity (>20:1 dr) in enaminone reduction steps by minimizing solvent-substrate interactions that disrupt ordered transition states. Conversely, polar protic solvents (methanol, ethanol) accelerate imine formation during reductive amination but require lower temperatures (0–25°C) to suppress over-reduction [1] [4] [6]. For catalytic hydrogenations, solvent choice affects metal surface accessibility: protic solvents (ethanol) facilitate H₂ activation on Pd, while aprotic solvents (THF) benefit borohydride reductions. Elevated temperatures (>60°C) generally accelerate reactions but can erode stereoselectivity in ring systems by promoting epimerization. Optimized protocols balance these factors, e.g., using MTBE at 25°C for Wittig steps and methanol at 0°C for NaBH₃CN reductions [4] [5].
Table 3: Solvent/Temperature Optimization in Key Steps
Reaction Step | Optimal Solvent | Optimal Temp (°C) | Effect of Deviation |
---|---|---|---|
Enaminone Reduction (L-Selectride®) | THF | −78 | ↓ dr at higher temps |
Reductive Amination (NaBH₃CN) | Methanol | 0–25 | ↓ yield due to carbonyl reduction at >40°C |
Imine Formation | Toluene | Reflux (110°C) | Slow kinetics in non-polar solvents below 80°C |
Hydrogenation (Pd/C) | Ethanol | 50 | Incomplete conversion below 40°C; isomerization >70°C |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3